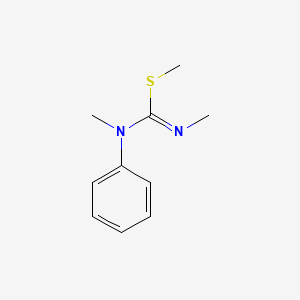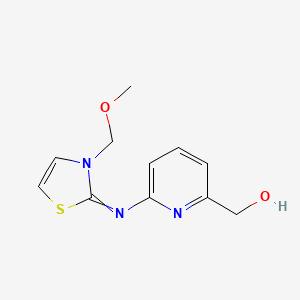
(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiazole and pyridine rings in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol can be achieved through a multi-step process involving the formation of the thiazole and pyridine rings, followed by their subsequent coupling. One possible synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the condensation of aldehydes with ammonia and α,β-unsaturated carbonyl compounds.
Coupling of Thiazole and Pyridine Rings: The thiazole and pyridine rings can be coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile and the pyridine ring acts as an electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring, to form the corresponding dihydrothiazole derivative.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl chlorides.
Major Products
Oxidation: The major products of oxidation reactions are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major products of reduction reactions are the corresponding dihydrothiazole derivatives.
Substitution: The major products of substitution reactions are the corresponding substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biology, this compound can be used as a probe to study the interactions between thiazole and pyridine-containing molecules and biological targets. Its potential biological activity makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound can be explored for its potential therapeutic applications. The presence of both thiazole and pyridine rings suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer activity.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and dyes
作用机制
The mechanism of action of (Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole and pyridine rings may interact with the active sites of these targets, leading to inhibition or activation of their biological functions. The exact molecular pathways involved would depend on the specific biological target and the nature of the interactions.
相似化合物的比较
Similar Compounds
(Z)-(6-((3-(methoxymethyl)thiazol-2(3H)-ylidene)amino)pyridin-2-yl)methanol:
Thiazole-containing Compounds: These compounds contain the thiazole ring and may exhibit similar biological activity, but lack the pyridine ring.
Pyridine-containing Compounds: These compounds contain the pyridine ring and may exhibit similar chemical reactivity, but lack the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of both thiazole and pyridine rings. This dual functionality allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C11H13N3O2S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC 名称 |
[6-[[3-(methoxymethyl)-1,3-thiazol-2-ylidene]amino]pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O2S/c1-16-8-14-5-6-17-11(14)13-10-4-2-3-9(7-15)12-10/h2-6,15H,7-8H2,1H3 |
InChI 键 |
DAWIQRUFQFRFQR-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=CSC1=NC2=CC=CC(=N2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
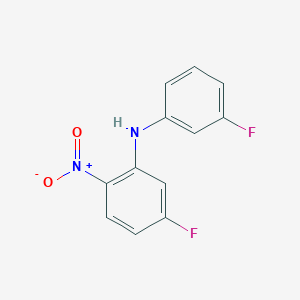
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-,methyl ester](/img/structure/B8530270.png)
![2,4-Dichloro-1-{[4-(chloromethyl)-2-nitrophenoxy]methyl}benzene](/img/structure/B8530279.png)
![8-(Methylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8530285.png)
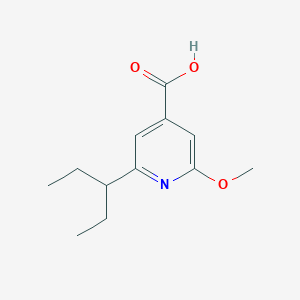
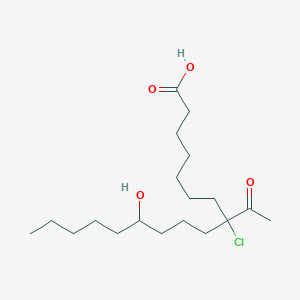
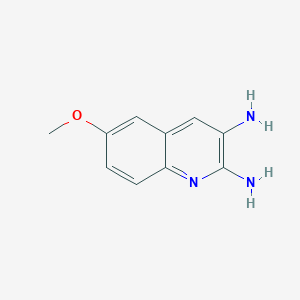
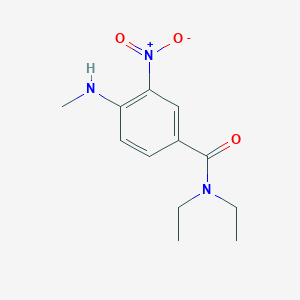
![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
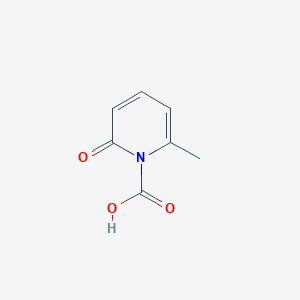
![4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B8530336.png)
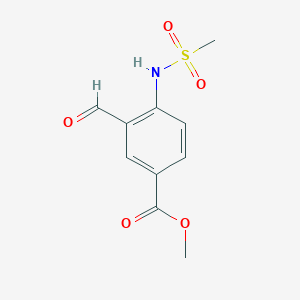
![({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)amine](/img/structure/B8530364.png)
